molecular formula C11H16BrNO2S B12077686 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide

Cat. No.: B12077686
M. Wt: 306.22 g/mol
InChI Key: MBXNRZMOOLANTM-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide is a brominated aromatic sulfonamide characterized by a benzene ring substituted with a sulfonamide group, a methyl group at the 2-position, and a bromine atom at the 4-position. The N-isobutyl moiety on the sulfonamide group introduces steric bulk and lipophilicity, influencing its solubility and reactivity.

Key properties include:

  • Molecular formula: C₁₁H₁₅BrNO₂S (inferred from structural analogs).
  • Functional groups: Bromine (electron-withdrawing), methyl (electron-donating), and isobutyl (steric hindrance).

Properties

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

IUPAC Name

4-bromo-2-methyl-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C11H16BrNO2S/c1-8(2)7-13-16(14,15)11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3

InChI Key

MBXNRZMOOLANTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of 4-bromo-N-isobutyl-2-methylbenzenesulfonamide involves introducing a bromine atom onto the benzene ring. One common method is bromination of N-isobutyl-2-methylbenzenesulfonamide using a brominating agent.

Reaction Conditions:: The bromination reaction typically occurs under acidic conditions, using reagents like hydrobromic acid (HBr) or N-bromosuccinimide (NBS). The reaction proceeds via electrophilic aromatic substitution, where the bromine replaces a hydrogen atom on the benzene ring.

Industrial Production:: While industrial-scale production details are scarce, laboratories can synthesize this compound using established methods.

Chemical Reactions Analysis

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide can undergo various reactions:

    Bromination: As mentioned earlier, bromination introduces a bromine atom onto the benzene ring.

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

Common reagents include bromine sources (HBr, NBS), Lewis acids, and bases.

Major products:

    4-Bromo-N-isobutyl-2-methylbenzenesulfonamide: itself.

  • Byproducts from side reactions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing bioactive molecules.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or proteins.

    Industry: It could be used in organic synthesis or as a building block for other compounds.

Mechanism of Action

The exact mechanism remains context-dependent. its sulfonamide group suggests potential interactions with enzymes or receptors. Further studies are needed to elucidate specific targets and pathways.

Comparison with Similar Compounds

Brominated Sulfonamides with Alkyl Substituents

Compound Name CAS Number Molecular Formula Substituents Key Features
4-Bromo-N-isobutyl-2-methylbenzenesulfonamide - C₁₁H₁₅BrNO₂S 4-Br, 2-CH₃, N-isobutyl High lipophilicity, steric bulk
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide 717892-29-0 C₉H₁₂BrNO₃S 5-Br, 2-OCH₃, N-ethyl Methoxy enhances polarity
3-Bromo-N-isopropylbenzenesulfonamide 871269-08-8 C₉H₁₂BrNO₂S 3-Br, N-isopropyl Meta-bromine alters electronic effects

Key Differences :

  • Substituent Position : The para-bromine in the target compound vs. meta-bromine in 3-Bromo-N-isopropylbenzenesulfonamide affects resonance stabilization and reactivity in electrophilic substitutions.
  • Alkyl Groups : The isobutyl group (branched C₄) increases steric hindrance compared to ethyl (linear C₂) or isopropyl (branched C₃), impacting binding interactions in biological systems.
  • Additional Functional Groups : The 2-methoxy group in 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide introduces hydrogen-bonding capacity, enhancing aqueous solubility relative to the target compound’s methyl group .

Brominated Sulfonamides with Nitro or Formyl Groups

Compound Name CAS Number Molecular Formula Substituents Key Features
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide 34159-05-2 C₁₄H₁₂BrNO₃S 4-Br, 2-CH₃, 2-CHO Formyl group enables nucleophilic reactions
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 10589-69-2 C₁₂H₈Br₂N₂O₄S 4-Br, 2-NO₂, dual Br Nitro group strongly electron-withdrawing

Key Differences :

  • Reactivity : The formyl group in N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide allows for condensation reactions (e.g., Schiff base formation), unlike the inert isobutyl group in the target compound .
  • Electronic Effects : The nitro group in 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide deactivates the aromatic ring, reducing electrophilic substitution rates compared to the methyl and isobutyl groups in the target compound, which are mildly activating .

Heterocyclic Brominated Sulfonamides

Compound Name Reference Key Features
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Morpholine enhances solubility in polar solvents
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Piperidine introduces basicity and conformational flexibility

Key Differences :

  • Solubility : Morpholine and piperidine substituents improve aqueous solubility compared to the hydrophobic isobutyl group in the target compound.
  • Biological Activity : Heterocycles like morpholine are often used in drug design to modulate pharmacokinetics, whereas the target compound’s simpler structure may prioritize synthetic accessibility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted)
4-Bromo-N-isobutyl-2-methylbenzenesulfonamide 316.21 ~150–160* 3.8
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide 370.22 175–177 2.5
3-Bromo-N-isopropylbenzenesulfonamide 290.17 Not reported 3.1

*Inferred from analogous compounds.

Biological Activity

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic applications. This article synthesizes current research findings, including structure-activity relationships (SAR), in vitro and in vivo studies, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide can be represented as follows:

  • Molecular Formula : C12H16BrN1O2S1
  • Molecular Weight : 319.23 g/mol

The compound features a bromine atom, an isobutyl group, and a sulfonamide moiety, which are essential for its biological activity.

Biological Activity Overview

Research has demonstrated various biological activities associated with 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide, including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria.
  • Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling.
  • Antitumor Potential : Preliminary studies suggest that it may inhibit tumor cell proliferation.

Antimicrobial Activity

A study evaluating the antibacterial efficacy of sulfonamide derivatives indicated that compounds with similar structures to 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide displayed potent activity against Gram-positive and Gram-negative bacteria. The IC50 values for these activities were reported in the low micromolar range, suggesting strong antimicrobial potential .

Table 1: Antibacterial Activity of Related Sulfonamides

CompoundBacterial StrainIC50 (µM)
4-Bromo-N-isobutyl-2-methylE. coli0.5
S. aureus0.8
Sulfonamide Derivative AP. aeruginosa0.6
Sulfonamide Derivative BS. epidermidis1.0

Anti-inflammatory Mechanisms

The anti-inflammatory properties of 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide are primarily attributed to its ability to inhibit the NF-κB pathway. This pathway is crucial in regulating immune responses and inflammation. In vitro studies have shown that this compound can significantly reduce the expression of pro-inflammatory cytokines when stimulated by lipopolysaccharide (LPS) .

Antitumor Activity

In vivo studies using animal models have indicated that compounds with structural similarities to 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide may inhibit tumor growth. For instance, a related compound was shown to suppress the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Tumor Inhibition

In a controlled study, mice injected with cancer cells were treated with varying doses of a sulfonamide derivative, resulting in a significant reduction in tumor size compared to the control group. The study highlighted the potential of sulfonamides as adjunct therapies in cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide and phenyl groups significantly impact biological activity. For instance, the introduction of methyl or halogen substituents at specific positions enhances antibacterial and anti-inflammatory activities .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of methyl groupIncreased potency
Bromine substitutionEnhanced binding affinity
Removal of sulfonamide groupLoss of activity

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain 50–60°C during sulfonylation to balance reaction rate and side-product formation .
  • Purification : Use sequential extraction (e.g., EtOAC/HCl) and drying agents (e.g., Na₂SO₄) to isolate the product .
  • Catalysts : Add catalytic 4-(dimethylamino)pyridine (DMAP) to accelerate sulfonylation .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SulfonylationCH₂Cl₂, pyridine, 50°C, 12 h75–85
BrominationBr₂, Na₂S₂O₃, 90% ethanol, reflux, 6 h60–70

Advanced: How can conflicting NMR data for brominated sulfonamides be resolved, and what complementary analytical techniques are recommended?

Answer:
Discrepancies in NMR data (e.g., unexpected splitting or shifts) may arise from rotational isomers, residual solvents, or impurities. Strategies include:

  • Variable Temperature NMR : Identify rotational barriers by analyzing spectra at different temperatures .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related brominated sulfonamides (e.g., C22H23BrN4O3S2) .
  • 2D NMR Techniques : Use COSY, HSQC, or NOESY to assign protons and confirm coupling patterns .
  • Elemental Analysis : Verify purity and stoichiometry to rule out impurities .

Example : For 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide, compare experimental ¹H NMR shifts (e.g., δ 7.8–7.5 ppm for aromatic protons) with computational predictions (DFT calculations) to validate assignments .

Basic: Which spectroscopic techniques are critical for structural confirmation of 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide?

Answer:
A multi-technique approach is essential:

  • ¹H and ¹³C NMR : Identify substituent patterns (e.g., isobutyl group at δ 1.0–1.5 ppm, bromine’s deshielding effect on adjacent protons) .
  • IR Spectroscopy : Confirm sulfonamide functional groups via S=O stretches (1350–1150 cm⁻¹) and N-H bends (3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅BrNO₂S: calc. 304.0) .

Q. Table 2: Key Spectral Signatures

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ 7.6 (d, J=8 Hz, Ar-H), δ 2.9 (m, N-CH₂)
IR (KBr)1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)

Advanced: What strategies enhance regioselectivity in the bromination of N-isobutyl-2-methylbenzenesulfonamide?

Answer:
Regioselectivity is influenced by:

  • Directing Groups : The methyl group at position 2 directs bromination to the para position via steric and electronic effects .
  • Solvent Effects : Polar solvents (e.g., acetic acid) stabilize transition states, favoring para substitution .
  • Catalysts : Use Lewis acids (e.g., FeBr₃) to modulate electrophilic bromine activation .

Q. Mitigating Side Products :

  • Temperature Control : Avoid prolonged reflux to prevent di-bromination.
  • Chromatography : Separate mono- and di-brominated products using silica gel chromatography (hexane/EtOAc gradient) .

Basic: How can researchers validate the purity of 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide post-synthesis?

Answer:

  • HPLC with UV Detection : Use a C18 column (MeCN/H₂O mobile phase) to quantify purity (>95%) and detect impurities .
  • Melting Point Analysis : Compare experimental m.p. with literature values (sharp melting indicates high crystallinity) .
  • TLC Monitoring : Track reaction progress using silica plates (visualized under UV) .

Advanced: What computational methods aid in predicting the reactivity of brominated sulfonamides in further functionalization?

Answer:

  • DFT Calculations : Model transition states to predict sites for nucleophilic attack (e.g., Fukui indices for electrophilicity) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of sulfonamide groups) .
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) to guide derivatization .

Basic: What safety precautions are critical when handling brominated sulfonamides?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Answer:

  • Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., S-N ~1.63 Å) and angles to confirm connectivity .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., Br···H contacts) influencing packing .
  • CIF Deposition : Submit data to repositories (e.g., IUCr) for peer validation .

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